molecular formula C15H19N3S B2432573 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline CAS No. 303986-84-7

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline

Cat. No.: B2432573
CAS No.: 303986-84-7
M. Wt: 273.4
InChI Key: VVPOFDWNDRBDIF-CXUHLZMHSA-N
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Description

“N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to “[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol”, which has a CAS Number of 191411-45-7 .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms Methylglyoxal (MG), an alpha-oxoaldehyde, is noted for its ability to modify proteins, forming advanced glycation end-products, which are associated with diabetes complications and neurodegenerative diseases. It's found in food and beverages and can be quantified in biological samples by various chromatographic techniques. The intake of low doses of MG over a prolonged period can lead to degenerative changes in different tissues and also exhibits anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Crystallography of Imidazole Derivatives The crystal structure of 4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, a compound related to the query molecule, was extensively studied, revealing the conformation of substituents and the extensive network of C—H⋯π interactions linking molecules into rows. This study contributes to the understanding of molecular interactions and structural properties of imidazole derivatives (Akkurt et al., 2013).

Regioselective Chlorination in Biotin Synthesis The compound is used in the regioselective chlorination process of methyl groups, a crucial step in synthesizing key compounds in biotin (vitamin H) synthesis. This process is significant for producing vitamins and supplements (Zav’yalov et al., 2006).

Ring-Opening Polymerization (Benzimidazolylmethyl)amino magnesium(ii) alkoxides, structurally related to the query molecule, have been used as catalysts in ring-opening polymerization reactions of ε-caprolactone and lactides. This process is critical for producing polymers with specific molecular weights and polydispersity indexes, demonstrating the compound's utility in advanced polymer synthesis (Akpan, Omondi, & Ojwach, 2018).

Ionic Liquids in Material Chemistry N-(Ferrocenylmethyl)imidazole and derivatives, closely related to the query molecule, have been synthesized and used to form room-temperature ionic liquids. These materials have diverse applications, including electrolytes in batteries and solvents in chemical reactions, due to their unique properties like low vapor pressure and high thermal stability (Gao, Twamley, & Shreeve, 2004).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-5-19-15-17-10-14(18(15)4)9-16-13-7-6-11(2)12(3)8-13/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOFDWNDRBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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